Regioisomeric Purity: 4-Methyl vs. 5-Methyl Substitution Defines Distinct Chemical Entities
The 4-methyl substitution pattern of the target compound is a critical differentiator from its 5-methyl regioisomer, Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate. Both share the molecular formula C17H18N2O2, but the distinct methyl position on the pyridine ring leads to different chemical reactivities and biological recognition . The target compound features the methyl group para to the ring nitrogen, an arrangement known to influence the basicity and metabolic stability of the heterocycle, while the 5-methyl isomer places it meta, a key distinction in SAR studies where even single-atom positional shifts can dictate target engagement .
| Evidence Dimension | Molecular Formula / Regioisomeric Identity |
|---|---|
| Target Compound Data | C17H18N2O2 (4-methyl substitution; CAS 1355181-86-0) |
| Comparator Or Baseline | C17H18N2O2 (5-methyl substitution; CAS 1355214-90-2) |
| Quantified Difference | Positional isomer: methyl group at pyridine C4 vs. C5 |
| Conditions | Structural characterization via CAS registry assignment |
Why This Matters
Procuring the incorrect regioisomer invalidates SAR studies, as the methyl position critically influences electronic and steric interactions with biological targets, leading to non-reproducible data.
